1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This class of compounds is noted for its diverse applications in areas such as dyes, pigments, and medicinal chemistry. The specific structure of this compound features an anthracene core with amino and hydrazinyl substituents, making it a subject of interest for various scientific research and industrial applications. The compound is identified by the CAS number 669698-89-9 and has the molecular formula with a molecular weight of 343.4 g/mol .
Methods and Technical Details
The synthesis of 1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione typically involves multi-step organic reactions. Common methods include:
The reaction conditions generally require strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. In industrial contexts, large-scale batch reactors may be employed to optimize yield and purity through controlled reaction conditions and the use of catalysts.
Structure and Data
The molecular structure of 1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione can be represented as follows:
CC1=CC=C(C=C1)N=NC2=CC=C(C3=C(C4=CC=CC=C4C(=C23)O)O)NThis compound features a planar polycyclic structure typical of anthraquinones, which contributes to its electronic properties and potential reactivity.
Reactions and Technical Details
1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating new materials or pharmaceuticals.
The mechanism by which 1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione exerts its biological effects involves several pathways:
This dual mechanism makes it a promising candidate for further research in cancer therapeutics.
Physical and Chemical Properties
The physical properties of 1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.4 g/mol |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
These properties indicate that while specific data on solubility and melting point are not readily available, the compound's structural features suggest it may exhibit significant interactions with biological systems due to its aromatic nature .
Scientific Uses
1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione has several notable applications:
These applications underscore the compound's relevance across multiple scientific disciplines.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: